molecular formula C9H11N5O2 B13551684 Methyl 3-(6-amino-9h-purin-9-yl)propanoate

Methyl 3-(6-amino-9h-purin-9-yl)propanoate

Cat. No.: B13551684
M. Wt: 221.22 g/mol
InChI Key: WEKDUZGYGCHJTQ-UHFFFAOYSA-N
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Description

Methyl 3-(6-amino-9H-purin-9-yl)propanoate is a chemical compound with the molecular formula C9H11N5O2 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-amino-9H-purin-9-yl)propanoate typically involves the reaction of 6-amino-9H-purine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-amino-9H-purin-9-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Nitro derivatives of the purine ring.

    Reduction: Amine derivatives with varying degrees of substitution.

    Substitution: 3-(6-amino-9H-purin-9-yl)propanoic acid.

Scientific Research Applications

Methyl 3-(6-amino-9H-purin-9-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(6-amino-9H-purin-9-yl)propanoate involves its interaction with biological macromolecules. It can act as an inhibitor or modulator of enzymatic activity, particularly those enzymes involved in nucleotide metabolism. The compound may bind to active sites or allosteric sites on enzymes, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(6-amino-9H-purin-9-yl)propanoate is unique due to its ester functional group, which imparts different chemical properties compared to other purine derivatives. This ester group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

methyl 3-(6-aminopurin-9-yl)propanoate

InChI

InChI=1S/C9H11N5O2/c1-16-6(15)2-3-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H2,10,11,12)

InChI Key

WEKDUZGYGCHJTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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